molecular formula C9H6ClNO3S B1396074 2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride CAS No. 1116135-36-4

2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride

Cat. No.: B1396074
CAS No.: 1116135-36-4
M. Wt: 243.67 g/mol
InChI Key: XQXOYFQFUHJRNH-UHFFFAOYSA-N
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Description

2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Biochemical Analysis

Biochemical Properties

2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the inhibition of enzymes. It has been shown to interact with acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The interaction between this compound and acetylcholinesterase involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity . This inhibition can lead to an increase in acetylcholine levels, which is beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s disease.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in the cholinergic signaling pathway, leading to enhanced neurotransmission . Additionally, it can affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects through the binding interactions with biomolecules, particularly enzymes. For example, the binding of this compound to acetylcholinesterase involves an addition-elimination mechanism, where the sulfonyl chloride group reacts with the active site of the enzyme . This reaction leads to the formation of a covalent bond between the compound and the enzyme, resulting in the inhibition of enzyme activity. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function by increasing acetylcholine levels in the brain. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are likely due to the excessive inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine and overstimulation of cholinergic receptors.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the metabolism of neurotransmitters. The compound interacts with enzymes such as acetylcholinesterase, which plays a key role in the hydrolysis of acetylcholine. By inhibiting this enzyme, this compound can alter the metabolic flux and levels of acetylcholine within the cell. Additionally, the compound may interact with other enzymes and cofactors involved in the biosynthesis and degradation of neurotransmitters.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to specific proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of the compound within cells can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. The compound has been observed to localize to specific compartments within the cell, such as the cytoplasm and nucleus . This localization is likely mediated by targeting signals or post-translational modifications that direct the compound to specific organelles. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride typically involves the reaction of quinoline derivatives with sulfonyl chloride reagents. One common method involves the use of 2-oxo-1,2-dihydroquinoline as the starting material, which is then reacted with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of various derivatives through substitution reactions. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2-oxo-1H-quinoline-7-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3S/c10-15(13,14)7-3-1-6-2-4-9(12)11-8(6)5-7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXOYFQFUHJRNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)N2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601245790
Record name 1,2-Dihydro-2-oxo-7-quinolinesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601245790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1116135-36-4
Record name 1,2-Dihydro-2-oxo-7-quinolinesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1116135-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-2-oxo-7-quinolinesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601245790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxo-1,2-dihydro-quinoline-7-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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